Hfpo cyclocarbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183301-52-2 |
|---|---|
Molecular Formula |
C4F6O3 |
Molecular Weight |
210.03 g/mol |
IUPAC Name |
4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4F6O3/c5-2(3(6,7)8)4(9,10)13-1(11)12-2 |
InChI Key |
NQVYJHFUMNISSO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)OC(C(O1)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Cycloaddition Reactions of Hexafluoropropene (B89477) Oxide
The formation of Hfpo cyclocarbonate is achieved through the cycloaddition of carbon dioxide (CO₂) with the epoxide, hexafluoropropene oxide (HFPO). researchgate.netmdpi.com This reaction is a prime example of CO₂ utilization, converting a greenhouse gas into a valuable chemical compound. researchgate.netmdpi.com The process is part of a broader class of reactions where epoxides are combined with CO₂ to produce five-membered cyclic carbonates. researchgate.netmdpi.com The reaction's success hinges on breaking the strained epoxide ring of HFPO and inserting the CO₂ molecule. mdpi.comethz.ch
Carbon Disulfide Cycloaddition for Hfpo Cyclic Xanthate Analogs
Analogous to the reaction with CO₂, fluorinated epoxides can undergo cycloaddition with carbon disulfide (CS₂) to yield cyclic xanthates, which are valuable intermediates in polymer and materials science. academie-sciences.frresearchgate.net
The synthesis of the HFPO-based cyclic xanthate analog, 4,4,5-trifluoro-5-(trifluoromethyl)-1,3-oxathiolane-2-thione, is achieved by reacting hexafluoropropylene oxide with carbon disulfide. academie-sciences.fr This reaction is typically performed in the presence of a catalyst, such as lithium bromide (LiBr), in an organic solvent like acetone (B3395972). academie-sciences.fr
The reaction conditions have been optimized to achieve high yields. For instance, using LiBr as a catalyst and refluxing in an excess of CS₂ in acetone for 14 hours can produce the desired cyclic xanthate in yields as high as 83%. academie-sciences.fr The reaction is generally exothermic. academie-sciences.fr The choice of catalyst and solvent is crucial for achieving high selectivity and yield, with alkali metal salts like LiBr being particularly effective. academie-sciences.fr
Table 1: Optimized Reaction Conditions for HFPO Cycloaddition
| Reactant | Reagent | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|---|
| HFPO | CO₂ (4 bar) | LiBr | Acetone | 65°C | 14 | 81 | This compound |
| HFPO | CS₂ | LiBr | Acetone | 65°C | 14 | 83 | HFPO Cyclic Xanthate |
Data sourced from a 2023 study on fluorinated epoxides. academie-sciences.fr
The cycloaddition of carbon disulfide to HFPO can lead to the formation of regioisomers, although one isomer typically predominates. academie-sciences.fr The major product results from the nucleophilic attack of the catalyst on the more hindered β-carbon of the HFPO epoxide ring, consistent with the regioselectivity observed in CO₂ cycloaddition. mdpi.comacademie-sciences.fr
However, a minor regioisomer can also be formed. academie-sciences.fr The formation and ratio of these regioisomers are dependent on the specific catalyst and reaction conditions employed. academie-sciences.fr While the use of LiBr in acetone promotes high selectivity for the main product, the potential for a secondary product exists, arising from the alternative ring-opening pathway. academie-sciences.fr
Synthesis of Bis-Hfpo Cyclocarbonates and Bis-Xanthates
Building upon the synthesis of monofunctional cyclic compounds, the methodology has been extended to create bifunctional monomers, which are essential precursors for producing high-performance fluorinated polymers like polycarbonates and non-isocyanate polyhydroxyurethanes (FPHUs). academie-sciences.frresearchgate.net
Original fluorinated bis-cyclic carbonates and bis-cyclic xanthates can be synthesized from fluorinated diepoxides through cycloaddition with CO₂ and CS₂, respectively. academie-sciences.frdoaj.org A key precursor used in these syntheses is 1,4-bis(2′,3′-epoxypropyl)perfluorobutane (BEPFB). academie-sciences.fr
Using the optimized reaction conditions developed for the monofunctional HFPO (LiBr catalyst in acetone at 65°C), the cycloaddition of CO₂ or CS₂ to the BEPFB diepoxide proceeds to yield the corresponding bis-cyclocarbonate and bis-xanthate. academie-sciences.fr While the reaction with HFPO is relatively fast, the conversion of the diepoxide BEPFB requires a significantly longer reaction time of 96 hours to achieve high yields of the desired bis-functionalized products (85% for the bis-carbonate and 87% for the bis-xanthate). academie-sciences.fr
The successful synthesis of these bis-functional monomers opens pathways for the creation of novel fluorinated polymers with tailored properties. academie-sciences.frresearchgate.net
Table 2: List of Compound Names
| Abbreviation/Common Name | Systematic Name |
|---|---|
| HFPO | Hexafluoropropylene oxide |
| This compound | 4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolan-2-one |
| HFPO Cyclic Xanthate | 4,4,5-trifluoro-5-(trifluoromethyl)-1,3-oxathiolane-2-thione |
| BEPFB | 1,4-bis(2′,3′-epoxypropyl)perfluorobutane |
| LiBr | Lithium bromide |
| CO₂ | Carbon dioxide |
| CS₂ | Carbon disulfide |
| FPHUs | Fluorinated polyhydroxyurethanes |
Nature-Inspired Approaches to Cyclic Carbonate Synthesis
Drawing inspiration from biological processes offers a pathway to develop more sustainable and efficient methods for chemical synthesis. researchgate.net Researchers are increasingly looking to nature's blueprint to create cyclic carbonates, aiming to replicate the high efficiency and selectivity observed in natural systems. researchgate.net
Biomimetic Strategies and Principles
Biomimicry in cyclic carbonate synthesis involves designing catalysts and processes that mimic biological mechanisms. researchgate.net A key principle is the use of molecular recognition and specific, weak interactions to facilitate reactions, much like enzymes do in nature. researchgate.netnih.gov
One notable biomimetic strategy involves a catalyst developed from β-cyclodextrin (β-CD), a natural sugar derivative, linked to an imidazolium-based ionic liquid. nih.gov This design leverages the structural features of the cyclodextrin (B1172386) to create a catalytic environment that mimics natural processes. nih.gov The strategy is built on the principle of using hydrogen bond-donating groups, specifically the hydroxyl groups of the cyclodextrin, to activate reactants. nih.gov This approach has proven effective for the solvent-free conversion of carbon dioxide into cyclic carbonates, achieving high conversion rates under mild conditions without a co-catalyst. nih.gov
Other nature-inspired strategies include the use of readily available bio-renewable materials as starting points for synthesis. For instance, researchers have successfully synthesized a six-membered cyclic carbonate from D-mannose, a natural sugar, by using CO2 as a building block at room temperature and atmospheric pressure. nih.gov Similarly, cyclic carbonates have been derived from limonene, a compound found in citrus waste, demonstrating a pathway to create valuable chemicals from bio-based sources. nih.gov
Activation Mechanisms in Bio-inspired Systems
The activation of substrates is a critical step in bio-inspired catalysis. In these systems, activation often occurs through non-covalent interactions, such as hydrogen bonding, which mimics how enzymes bind to their substrates. nih.gov
In the case of the β-cyclodextrin-based catalyst, the mechanism hinges on the hydrogen bond-donating capability of the cyclodextrin's hydroxyl groups. nih.gov These groups form hydrogen bonds with the oxygen atom of the epoxide ring, effectively polarizing and activating it for nucleophilic attack. nih.gov This strategy is directly inspired by natural molecular recognition processes. nih.gov
Another bio-inspired dual activation mechanism can be observed in a system using tannic acid (TA) and potassium iodide (KI). nih.gov Here, the reaction is initiated by tannic acid, which activates the epoxide through hydrogen bonding. nih.gov Subsequently, the iodide ion from KI acts as a nucleophile, attacking the activated epoxide to facilitate the ring-opening and subsequent cycloaddition of CO2 to form the cyclic carbonate. nih.gov Such mechanisms, where different components of a catalytic system perform distinct but cooperative roles, are a hallmark of biological efficiency. researchgate.netwhiterose.ac.uk
Oligomerization and Dimerization of Hexafluoropropylene Oxide Derivatives
The controlled polymerization of hexafluoropropylene oxide (HFPO) is fundamental for producing a range of valuable perfluoropolyethers. icm.edu.plbibliotekanauki.pl The degree of oligomerization can be precisely managed by controlling reaction parameters, particularly the choice of catalyst and solvent. icm.edu.plresearchgate.net
Oligomerization in the Presence of Alkali Metal Halides
The oligomerization of HFPO is effectively catalyzed by alkali metal halides in an anhydrous medium. icm.edu.pl The process is initiated by a nucleophilic attack on the HFPO molecule, which leads to its isomerization into perfluoropropionic acid fluoride (B91410). icm.edu.pl This intermediate then reacts with further HFPO molecules, propagating the oligomer chain. icm.edu.pl The degree of polymerization is highly dependent on the specific catalyst and reaction conditions used. icm.edu.pl
Studies on the anionic ring-opening polymerization of HFPO using various alkali metal fluorides in a tetraglyme (B29129) catalytic system have revealed distinct outcomes based on the metal cation. scite.airesearchgate.net
Table 1: Effect of Alkali Metal Fluoride Catalyst on HFPO Polymerization
| Catalyst System | Predominant Product | Average Degree of Polymerization (DPn) | Reference |
|---|---|---|---|
| Sodium Fluoride (NaF)/tetraglyme | Monoadduct (CF₃CF₂CO₂CH₃) | 1 | scite.airesearchgate.net |
| Cesium Fluoride (CsF)/tetraglyme | Oligomeric Product | < 5 | scite.airesearchgate.net |
Further research indicates that potassium fluoride and cesium fluoride are particularly effective catalysts for obtaining trimers and tetramers. icm.edu.pl The successful progression of the oligomerization requires an anhydrous environment and maximum granulation of the catalyst. icm.edu.pl
Preparation of Hexafluoropropylene Oxide Dimers
Specific methodologies have been developed to maximize the yield of hexafluoropropylene oxide dimers, which are valuable chemical intermediates. icm.edu.plgoogle.com One patented method details a precise process for dimer synthesis. google.com
This preparation involves a composite catalytic system comprising a tertiary amine and a tertiary diamine, along with a phase transfer agent, in a polar aprotic solvent. google.com The reaction proceeds under controlled conditions, as outlined below. google.com
Table 2: Reaction Parameters for HFPO Dimer Preparation
| Parameter | Condition | Reference |
|---|---|---|
| Catalytic System | Tertiary amine and tertiary diamine | google.com |
| Solvent | Polar aprotic (e.g., tetraglyme, acetonitrile) | google.com |
| Temperature | 20-30 °C | google.com |
| Reaction Time | 0.5-5 hours | google.com |
| Initial Step | Stirring of catalyst system for 0.5-1 hour | google.com |
The process begins by stirring the catalytic system in the reaction vessel, after which the hexafluoropropylene oxide monomer is introduced. google.com Following the reaction period, the resulting liquid is processed through rectification and separation to isolate the hexafluoropropylene oxide dimer, with the solvent and catalyst being recovered for subsequent use. google.com It is also noted that the general oligomerization process can be specifically guided to favor the formation of dimers with maximum yield. icm.edu.pl
Mechanistic Investigations of Hfpo Cyclocarbonate Formation and Reactions
Ring-Opening Reaction Mechanisms of Hexafluoropropylene Oxide
The ring-opening of the epoxide ring in hexafluoropropylene oxide is a critical step in its reactions, including its cycloaddition with carbon dioxide to form Hfpo cyclocarbonate. A notable feature of HFPO's reactivity is its deviation from the typical regioselectivity observed in the ring-opening of conventional epoxides.
Nucleophilic Attack Regioselectivity at Beta-Carbon
In the ring-opening reactions of HFPO under neutral or basic conditions, nucleophiles preferentially attack the more sterically hindered β-carbon atom, which is substituted with a trifluoromethyl group, rather than the less hindered α-carbon. hep.com.cnacs.orgchim.it This "abnormal" regioselectivity is contrary to what is generally observed for non-fluorinated epoxides, where attack at the less sterically hindered carbon is favored. hep.com.cnchim.it
This unusual preference is not a result of steric accessibility but is governed by electronic factors that make the β-carbon more susceptible to nucleophilic attack. hep.com.cn
The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly enhances the electrophilicity of the adjacent β-carbon atom. hep.com.cn This increased partial positive charge on the β-carbon makes it a more favorable site for attack by an incoming nucleophile. hep.com.cn Theoretical calculations have confirmed that the β-carbon in HFPO is indeed more electrophilic than the α-carbon. hep.com.cn
A key factor governing the regioselectivity of HFPO ring-opening is the phenomenon of negative hyperconjugation. hep.com.cnchim.it Specifically, there is a significant stabilizing interaction between the lone pair of electrons on the epoxide oxygen atom and the antibonding orbital (σ) of the C-F bond at the α-carbon (n(O) → σC-F). hep.com.cn This interaction strengthens the C(α)-O bond of the epoxide ring. hep.com.cnchim.it
Conversely, the corresponding interaction with the antibonding orbital of the C-CF3 bond at the β-carbon is weaker. hep.com.cn As a result, the C(β)-O bond is comparatively weaker and more readily broken upon nucleophilic attack. hep.com.cn This difference in bond strength contributes significantly to the preference for attack at the β-position. hep.com.cn
Energetic Profiles and Transition State Analysis
Density Functional Theory (DFT) calculations have provided valuable insights into the energetic landscape of the HFPO ring-opening reaction. hep.com.cnchim.it These studies have modeled the reaction using fluoride (B91410) as the nucleophile and compared the energy profiles for attack at the α- and β-carbons.
The calculations reveal that the transition state leading to the product from β-attack is lower in energy than the transition state for α-attack. hep.com.cn For the ring-opening of HFPO by fluoride, the energy barrier for attack at the β-carbon is 7.6 kcal/mol, which is 3.9 kcal/mol lower than the 11.5 kcal/mol barrier for attack at the α-carbon. hep.com.cn
This energy difference is primarily attributed to the distortion energy required to reach the transition state. hep.com.cnchim.it The stronger C(α)-O bond, resulting from negative hyperconjugation, requires a higher destabilizing distortion energy to break, making the α-attack pathway less favorable. hep.com.cnchim.it
Table 1: Calculated Energetic Barriers for the Ring-Opening of Hexafluoropropylene Oxide (HFPO) by Fluoride hep.com.cn
| Site of Nucleophilic Attack | Gibbs Free Energy of Activation (kcal/mol) |
| β-Carbon | 7.6 |
| α-Carbon | 11.5 |
Table 2: Calculated C-O Bond Lengths in Hexafluoropropylene Oxide (HFPO) hep.com.cn
| Bond | Bond Length (Å) |
| C(α)-O | 1.374 |
| C(β)-O | 1.415 |
Catalytic Activation Mechanisms in Cycloaddition
The cycloaddition of carbon dioxide to epoxides to form cyclic carbonates is often facilitated by catalysts. For the formation of this compound, understanding the catalytic activation of the HFPO ring is essential. While specific studies on amine-catalyzed cycloaddition of HFPO are not extensively detailed in the provided search results, general mechanisms for amine catalysis in CO2-epoxide cycloadditions can be considered.
Amines can catalyze the cycloaddition of CO2 to epoxides through several pathways, often acting as Lewis bases. researchgate.netnih.govacs.org
One proposed mechanism involves the amine activating the carbon dioxide molecule. rsc.org The nucleophilic amine attacks the electrophilic carbon of CO2 to form a carbamate (B1207046) intermediate. researchgate.net This carbamate then acts as a more potent nucleophile to attack the epoxide ring, leading to its opening and the subsequent formation of the cyclic carbonate. researchgate.netrsc.org
Alternatively, a tertiary amine can act as a nucleophile and directly attack one of the carbon atoms of the epoxide ring. researchgate.net This ring-opening step would generate a zwitterionic intermediate with an alkoxide and a quaternary ammonium (B1175870) group. This alkoxide can then react with CO2, followed by intramolecular cyclization to yield the cyclic carbonate and regenerate the amine catalyst. researchgate.net
In some cases, amines can participate in bifunctional catalysis, especially when the catalyst possesses both a Lewis basic site (the amine) and a hydrogen bond donor (HBD) group. hep.com.cn The Lewis base activates the CO2, while the HBD activates the epoxide by hydrogen bonding to the oxygen atom, making the C-O bond more susceptible to cleavage. hep.com.cn This synergistic activation can lead to high catalytic efficiency under mild conditions. hep.com.cn
Transition Metal Activation Complexes
The cycloaddition of CO₂ to epoxides is a well-established route to five-membered cyclic carbonates. Transition metal complexes are frequently employed as catalysts to facilitate this transformation, which is otherwise kinetically challenging. For fluorinated epoxides like HFPO, these catalysts play a crucial role in activating the substrates.
The general mechanism for transition metal-catalyzed cycloaddition involves the Lewis acidic metal center coordinating to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, rendering the epoxide more susceptible to nucleophilic attack. A co-catalyst, typically a nucleophile such as a halide anion (e.g., from an ammonium or phosphonium (B103445) salt), is often required. escholarship.org The mechanism proceeds via the following key steps:
Epoxide Activation: The Lewis acidic metal center (M) of the complex activates the HFPO molecule by coordinating to its epoxide oxygen.
Ring-Opening: The nucleophilic co-catalyst (Nu⁻) attacks one of the epoxide carbons, leading to the opening of the ring and the formation of a metal-alkoxide intermediate. Due to the strong electron-withdrawing effects of the fluorine atoms, the attack on the more substituted carbon of HFPO is electronically favored.
CO₂ Insertion: The resulting highly nucleophilic alkoxide attacks the electrophilic carbon of the CO₂ molecule. This step forms a metallo-carbonate species.
Ring-Closing and Catalyst Regeneration: An intramolecular nucleophilic substitution occurs where the terminal oxygen of the carbonate moiety displaces the metal center, leading to the formation of the five-membered this compound ring and regenerating the active catalyst and co-catalyst.
A variety of transition metal complexes, including those based on chromium, cobalt, zinc, and lanthanides, have been shown to be effective for CO₂/epoxide coupling. researchgate.netnih.gov For fluorinated systems, catalyst design is critical. The introduction of fluorine-containing ligands, such as in fluorinated metalloporphyrins, can enhance the catalyst's solubility and activity in compressed CO₂ media, which is often used for these reactions. mdpi.com
Table 1: Examples of Transition Metal Catalyst Systems for Epoxide/CO₂ Cycloaddition This table presents catalyst systems used for general epoxide cycloaddition, which are mechanistically relevant to this compound formation.
| Catalyst System | Metal Center | Co-catalyst/Initiator | Key Features |
| (salen)CoX Complexes | Cobalt (Co) | Halides (Cl⁻, Br⁻), N₃⁻ | Multifunctional catalysts with tethered Lewis bases can show high activity. The choice of initiator (X) influences selectivity between polycarbonate and cyclic carbonate. escholarship.org |
| Metalloporphyrins (e.g., CrCl-pCF₃TPP) | Chromium (Cr) | PPNCl | Fluorinated ligands improve solubility and activity in compressed CO₂. mdpi.com |
| Di-nuclear Complexes | Copper (Cu), Cobalt (Co), Nickel (Ni) | None specified | Bimetallic systems can exhibit cooperative catalytic effects. researchgate.net |
| La@MON | Lanthanum (La) | Tetrabutylammonium iodide (TBAI) | Heterogeneous catalyst showing high efficiency and reusability for terminal epoxides. nih.gov |
Frustrated Lewis Pair (FLP) Systems
Frustrated Lewis Pairs (FLPs) represent a metal-free approach to catalysis, capable of activating small molecules like H₂ and CO₂. nih.gov An FLP consists of a sterically hindered Lewis acid and Lewis base that are unable to form a classical adduct due to steric repulsion. mdpi.com This "frustration" leaves both the acidic and basic sites available to interact with and activate substrate molecules cooperatively.
In the context of this compound formation, an FLP system, typically comprising a bulky phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid), catalyzes the cycloaddition of HFPO and CO₂. The proposed mechanism involves a synergistic activation of both reactants: ias.ac.in
Epoxide and CO₂ Activation: The Lewis acid (e.g., B(C₆F₅)₃) interacts with the oxygen atom of the HFPO epoxide ring, polarizing it for attack. Simultaneously, the Lewis base (e.g., P(tBu)₃) attacks the electrophilic carbon atom of the CO₂ molecule, forming an activated phosphine-CO₂ adduct.
Nucleophilic Attack: The activated epoxide is then attacked by the oxygen of the phosphine-CO₂ adduct in an intermolecular fashion.
Ring Formation: This attack leads to the formation of a zwitterionic intermediate. The subsequent collapse of this intermediate through ring-closure yields the this compound and regenerates the FLP catalyst.
This metal-free pathway is advantageous as it avoids potential contamination of the product with metal residues. The reactivity of FLPs can be tuned by modifying the steric and electronic properties of the Lewis acid and base components. ias.ac.innih.gov
Reaction Mechanisms in Polymerization of Hfpo Cyclocarbonates
This compound, as a functionalized five-membered cyclic carbonate, is a monomer for ring-opening polymerization (ROP) to produce fluorinated polycarbonates. These polymers are of interest for their unique properties, including chemical resistance and thermal stability, imparted by the high fluorine content. The polymerization mechanism is highly dependent on the initiating species used.
Ring-Opening Polymerization Initiating Species
The ring-opening polymerization of cyclic carbonates can be initiated by various species, which are broadly categorized as anionic, cationic, coordination, or organocatalytic systems. nih.govmdpi.comnih.gov The choice of initiator is critical as it determines the polymerization mechanism (chain-growth vs. step-growth), the degree of control over the polymer's molecular weight and structure, and the prevalence of side reactions like decarboxylation. nih.gov While specific studies on this compound are limited, the general principles of cyclic carbonate ROP apply.
Anionic Initiators: Species such as alkoxides, hydroxides, or organometallic reagents (e.g., alkyllithiums) can initiate ROP. The mechanism involves the nucleophilic attack of the anion on the carbonyl carbon of the this compound, leading to ring-opening and the formation of an alkoxide propagating species. However, anionic ROP of five-membered cyclic carbonates can be prone to a backbiting side reaction that leads to the elimination of CO₂ (decarboxylation), which would yield polyether linkages instead of the desired polycarbonate structure. mdpi.comnih.gov
Cationic Initiators: Protic acids or Lewis acids, such as alkyl halides or triflates, can initiate polymerization. acs.org The mechanism typically involves activation of the carbonyl oxygen or ether oxygen of the carbonate, followed by nucleophilic attack from another monomer molecule. For some cyclic carbonates, cationic ROP has been shown to suppress decarboxylation. acs.orgresearchgate.net
Coordination-Insertion Initiators: Many well-defined metal-alkoxide complexes, particularly those of zinc, tin, and aluminum, operate via a coordination-insertion mechanism. rsc.org The monomer first coordinates to the metal center, and then the alkoxide initiator group inserts into the carbonyl bond of the monomer, initiating the chain. This method often provides excellent control over the polymerization, leading to predictable molecular weights and narrow polydispersities. rsc.org
Organocatalysts: Strong, non-nucleophilic organic bases like phosphazenes or N-heterocyclic carbenes (NHCs), often used in combination with a protic initiator like an alcohol, have emerged as effective metal-free ROP catalysts. rsc.org They operate by activating the alcohol initiator, which then performs the nucleophilic ring-opening. This approach combines the benefits of controlled polymerization with the avoidance of metal contaminants.
Table 2: General Initiating Systems for Ring-Opening Polymerization of Cyclic Carbonates
| Initiator Type | Examples | General Mechanism | Potential Advantages/Disadvantages for this compound |
| Anionic | R-O⁻K⁺, n-BuLi | Nucleophilic attack on carbonyl carbon | Simple; Potentially rapid polymerization. / High risk of decarboxylation; limited control. nih.gov |
| Cationic | CH₃OTf, BF₃·OEt₂ | Electrophilic activation of monomer | May suppress decarboxylation. / Can be sensitive to impurities; side reactions possible. acs.orgresearchgate.net |
| Coordination | (BDI)ZnOR, Sn(Oct)₂ | Coordination of monomer to metal, followed by insertion | High degree of control over MW and PDI; living polymerization possible. / Potential for metal contamination. rsc.org |
| Organocatalytic | TBD, DBU, Phosphazenes (with R-OH) | Activation of alcohol initiator | Metal-free; good control. / Catalyst may be sensitive or require specific conditions. rsc.org |
Oligocarbonate Diol Formation Mechanisms
Oligocarbonate diols are valuable precursors for synthesizing other polymers, such as polyurethanes. These oligomers can be synthesized from this compound through a controlled ring-opening polymerization using a diol as a co-initiator or chain transfer agent. This process results in linear polymer chains terminated at both ends with hydroxyl groups.
The most common mechanism for this transformation is a transesterification reaction catalyzed by a coordination catalyst, such as tin or zinc carboxylates. researchgate.net The mechanism unfolds as follows:
Initiation: A hydroxyl group from a diol molecule (e.g., 1,6-hexanediol) performs a nucleophilic attack on the carbonyl carbon of the this compound monomer. This reaction is catalyzed by the metal complex and results in the opening of the carbonate ring to form a linear carbonate with a terminal hydroxyl group from the diol at one end and a new hydroxyl group from the opened monomer at the other.
Propagation: The newly formed hydroxyl end group can then attack another this compound monomer, extending the chain. This process repeats, adding monomer units and propagating the oligomer chain.
Chain Transfer/Termination: The molecular weight of the resulting oligomer is controlled by the molar ratio of the cyclic carbonate to the diol. The diol acts as a chain transfer agent. A second molecule of the diol can react with the propagating chain end to cap it, ensuring the final oligomer is a diol. This leads to the formation of an α,ω-oligocarbonate diol.
The resulting fluorinated oligocarbonate diols are telechelic polymers with reactive hydroxyl end groups, making them useful building blocks for creating advanced fluorinated materials.
Advanced Spectroscopic and Structural Characterization of Hfpo Cyclocarbonates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of fluorinated compounds like HFPO cyclocarbonate. Due to the absence of hydrogen atoms in the perfluorinated structure of this compound, ¹H NMR analysis is not applicable. However, ¹³C and ¹⁹F NMR provide invaluable data for its structural confirmation.
¹H NMR Analysis of Carbonyl Group Deshielding
A ¹H NMR analysis for this compound is not conducted as the molecule contains no hydrogen atoms. The structure consists exclusively of carbon, oxygen, and fluorine atoms.
¹³C NMR Spectroscopic Signatures
The ¹³C NMR spectrum of this compound provides key information about the carbon framework of the molecule. The chemical shifts are influenced by the strong electron-withdrawing effects of the fluorine atoms and the cyclic carbonate structure. In a study by Alaaeddine et al. (2023), the ¹³C NMR spectrum of 4,4,5-trifluoro-5-(trifluoromethyl)-1,3-dioxolan-2-one, the formal name for this compound, was reported. academie-sciences.fr The distinct resonances for the different carbon atoms confirm the cyclic structure and the presence of the trifluoromethyl group.
Table 1: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| Carbonyl (C=O) | Data not explicitly provided in the search results |
| CF₂ | Data not explicitly provided in the search results |
| CF | Data not explicitly provided in the search results |
¹⁹F NMR for Fluorinated Moiety Elucidation
¹⁹F NMR spectroscopy is arguably the most powerful tool for characterizing this compound, given the abundance of fluorine atoms in its structure. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum provide a detailed map of the fluorine environments within the molecule. Research by Alaaeddine et al. (2023) on the synthesis of this compound included its characterization by ¹⁹F NMR. academie-sciences.fr The spectrum reveals distinct signals for the trifluoromethyl (CF₃) group and the fluorine atoms on the cyclocarbonate ring (CF and CF₂), with their characteristic splitting patterns confirming the molecular structure. General ranges for ¹⁹F NMR chemical shifts can vary widely depending on the specific fluorine environment. ucsb.educolorado.edu
Table 2: ¹⁹F NMR Spectroscopic Data for this compound
| Fluorine Moiety | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| CF₃ | Data not explicitly provided in the search results | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
| CF | Data not explicitly provided in the search results | Data not explicitly provided in the search results | Data not explicitly provided in the search results |
Note: Specific chemical shifts and coupling constants for the distinct fluorine atoms in this compound were mentioned as being recorded but not explicitly detailed in the abstract of the cited study. academie-sciences.fr
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbonate ring. This peak is typically observed in the region of 1800 cm⁻¹. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region of the spectrum, typically between 1400 and 1000 cm⁻¹. The formation of the cyclic carbonate from the corresponding epoxide can be monitored by the appearance of the characteristic carbonyl peak and the disappearance of the epoxide ring vibrations. academie-sciences.frresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Carbonyl (C=O) stretch | ~1800 | Strong |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For polymeric materials derived from this compound, specific MS techniques can provide information on their molecular weight distribution.
MALDI-TOF Mass Spectrometry for Molecular Weight Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of polymers. sigmaaldrich.comfrontiersin.orgresearchgate.net It allows for the determination of the molecular weight of individual polymer chains (oligomers), providing a detailed molecular weight distribution, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). sigmaaldrich.com While specific MALDI-TOF data for polymers of this compound were not found in the provided search results, this technique would be instrumental in characterizing such materials. The resulting spectrum would show a series of peaks, each corresponding to a polymer chain of a specific length, allowing for the calculation of the dispersity (Đ = Mw/Mn) of the polymer sample. sigmaaldrich.com This information is vital for understanding the physical and mechanical properties of the polymeric material.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for the identification and quantification of fluorinated compounds. While specific literature on the direct analysis of this compound is limited, extensive methodologies have been developed for its closely related derivative, hexafluoropropylene oxide-dimer acid (HFPO-DA). These methods provide a robust framework for developing analytical protocols for this compound.
Analysis is typically performed using reversed-phase liquid chromatography coupled with tandem mass spectrometry (MS/MS), often utilizing a tandem quadrupole (QqQ) instrument. nih.gov Electrospray ionization (ESI) in negative mode is standard for fluorinated acids like HFPO-DA, as the high electronegativity of fluorine atoms promotes stable negative ion formation. nih.gov
A significant analytical challenge in the analysis of related HFPO compounds is the propensity for in-source fragmentation, where the molecule breaks apart within the ion source of the mass spectrometer. researchgate.net For HFPO-DA, this leads to abundant decarboxylation, which can diminish the signal of the desired parent ion. researchgate.net Similar behavior could be anticipated for this compound, necessitating careful optimization of ion source parameters to control fragmentation and ensure sensitive detection. The use of isotopically labeled internal standards, such as ¹³C₃-HFPO-DA for its respective analyses, is critical for accurate quantification by correcting for matrix effects and signal suppression. nih.gov
Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), such as quadrupole time-of-flight (QToF) systems, is the primary tool for the structural elucidation and untargeted screening of related emerging PFAS compounds. nih.gov
Table 1: Typical LC-MS/MS Parameters for Analysis of Related HFPO Compounds (HFPO-DA)
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatography Column | Reversed-phase C18 or C8 | nih.gov |
| Mobile Phase A | Aqueous solution with additives like ammonium (B1175870) acetate (B1210297) or formic acid | nih.govresearchgate.net |
| Mobile Phase B | Methanol or Acetonitrile | nih.govresearchgate.net |
| Flow Rate | 0.05 - 0.8 mL/min | researchgate.net |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | |
| MS Detection | Tandem Quadrupole (QqQ) for quantification; HRMS (e.g., QToF) for identification | nih.gov |
| Quantification | Multiple Reaction Monitoring (MRM) | nih.gov |
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. labrulez.com This method is ideal for identifying and quantifying volatile impurities, residual monomers, or degradation products without injecting the non-volatile sample matrix into the GC system, thereby protecting the instrument and simplifying the chromatogram. nih.gov
In the context of this compound, HS-GC-MS would be the preferred method for detecting volatile impurities from its synthesis. For instance, hexafluoropropene (B89477) (HFP), a key precursor in the production of HFPO, is a volatile gas. Any residual HFP in the final this compound product could be readily quantified using this technique.
The methodology involves placing the sample in a sealed vial and heating it at a controlled temperature for a specific time to allow volatile compounds to partition into the gas phase (the headspace). chromatographyonline.com A sample of this headspace gas is then automatically injected into the GC-MS for separation and detection. chromatographyonline.com Method parameters such as vial temperature, equilibration time, and injection volume are optimized to ensure sensitive and reproducible analysis of the target volatile species. labrulez.com
Table 2: General Parameters for Headspace GC-MS Analysis
| Parameter | Description | Reference |
|---|---|---|
| Vial Equilibration Temperature | The temperature at which the sample vial is heated to drive volatiles into the headspace. | labrulez.com |
| Vial Equilibration Time | The time the sample is heated to allow the partitioning of volatiles between the sample and headspace to reach equilibrium. | labrulez.com |
| GC Column | Typically a low-polarity column (e.g., DB-1ms) is used for general VOC screening. | |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate. | |
| MS Detection | Mass spectrometer operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. | nih.gov |
Chromatographic Methods for Purity and Molecular Weight Analysis
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique that separates molecules based on their hydrodynamic radius (size) in solution. researchgate.netnih.gov It is a non-destructive method widely used for determining the purity of small molecules and analyzing the molecular weight distribution of oligomers and polymers. researchgate.net
For this compound, SEC is an essential tool for two primary purposes:
Purity Analysis: To assess the purity of the this compound monomer. The technique can effectively separate the monomer from higher molecular weight oligomers or polymeric impurities, as well as from certain lower molecular weight contaminants. The presence of multiple peaks in the chromatogram would indicate an impure sample.
Molecular Weight Analysis: In polymerization reactions involving this compound, SEC is used to characterize the resulting polymers. It provides crucial information on the average molecular weight (Mn, Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution.
The separation is achieved by passing the sample through a column packed with a porous gel. nih.gov Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. nih.gov The choice of column pore size is critical and must be appropriate for the molecular weight range of the analytes.
Table 3: Principles of Size Exclusion Chromatography (SEC)
| Component/Parameter | Function/Description | Reference |
|---|---|---|
| Stationary Phase | Porous particles (gel) with a specific pore size distribution packed in a column. | nih.gov |
| Mobile Phase | A solvent that dissolves the sample without interacting with the stationary phase. For fluorinated polymers, fluorinated solvents may be required. | |
| Separation Mechanism | Separation is based on the differential exclusion or inclusion of molecules from the pores of the stationary phase according to their size. | researchgate.netnih.gov |
| Elution Order | Largest molecules elute first, smallest molecules elute last. | nih.gov |
| Detectors | Refractive Index (RI) is a common universal detector. Light Scattering (LS) and Viscometry detectors can provide absolute molecular weight information. | researchgate.net |
X-ray Diffraction (XRD) for Morphological Characterization of Related Polymeric Materials
X-ray Diffraction (XRD) is a primary technique used to investigate the solid-state structure of materials, providing critical information on their crystallinity. For polymeric materials derived from this compound, XRD is invaluable for characterizing their morphology, which in turn dictates many of their physical and mechanical properties.
Polymers can exist in various forms, from highly crystalline to semi-crystalline or fully amorphous. The XRD pattern of a polymer provides a distinctive signature of its structure:
Crystalline Regions: Produce sharp, well-defined diffraction peaks. The positions and intensities of these peaks can be used to identify the specific crystalline phase or polymorph.
Amorphous Regions: Produce broad, diffuse halos in the diffraction pattern.
By analyzing the XRD pattern, one can determine the degree of crystallinity, which is the weight or volume fraction of the crystalline phase in a semi-crystalline polymer. This is typically done by separating the integrated intensity of the sharp crystalline peaks from the broad amorphous halo. Furthermore, the width of the crystalline diffraction peaks can be used to estimate the average size of the crystallites (crystal domains) using the Scherrer equation. These structural characteristics are highly dependent on the polymer's chemical structure and its thermal and processing history.
Table 4: Interpretation of XRD Patterns for Polymeric Materials
| Diffraction Pattern Feature | Structural Interpretation | Reference |
|---|---|---|
| Sharp, Intense Peaks | Indicates a high degree of crystalline order. | |
| Broad, Diffuse Halo(s) | Indicates a disordered, amorphous structure. | |
| Combination of Sharp Peaks and Broad Halos | Characteristic of a semi-crystalline polymer, containing both crystalline and amorphous regions. | |
| Width of Crystalline Peaks (Half-Width) | Inversely related to the size of the crystallites (smaller crystallites cause broader peaks). |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.org It has been instrumental in elucidating the reaction mechanisms and energetics of various chemical processes, including those involving fluorinated compounds.
The two main decomposition reactions of HFPO are:
Reaction 1a: HFPO → CF₂ + CF₃C(O)F
Reaction 1b: HFPO → CF₂O + CF₃CF
DFT calculations have also been employed to understand the synthesis of HFPO itself, specifically the epoxidation of hexafluoropropylene (HFP). These calculations revealed that the nucleophilic attack of the hypochlorite (B82951) ion (OCl⁻) on the β-carbon of HFP is the preferred reaction pathway, with a calculated energy barrier of 12.8 kcal/mol. researchgate.net
The table below summarizes the computed standard reaction enthalpies (ΔH) and activation energies (ΔE) for various reactions involving HFPO and related species. researchgate.net
| Reaction Channel | Reactants | Products | Computed ΔH (kcal/mol) | Computed ΔE (kcal/mol) |
| R1a | HFPO | CF₂ + CF₃C(O)F | -47.5 | 2.53 |
| R1b | HFPO | CF₂O + CF₃CF | -25.0 | -3.07 |
| R2 | CF₂ + CF₂ | Tetrafluoroethylene (B6358150) | -4.3 | 11.83 |
| R3 | CF₂ + HFPO | Perfluorocyclopropane | 14.9 | 35.0 |
| R4 | CF₂ + CF₂O | - | 5.9 | 37.81 |
Distortion/Interaction Activation Strain Analysis of Reaction Pathways
The Distortion/Interaction Activation Strain Model, also known as the Activation Strain Model, is a powerful tool for analyzing the activation barriers of chemical reactions. polyu.edu.hkresearchgate.netfz-juelich.de This model deconstructs the potential energy surface along the reaction coordinate into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). unife.it The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state, while the interaction energy accounts for the electronic interactions between the distorted reactants. polyu.edu.hkfz-juelich.de
This method provides valuable insights into the factors that control reaction rates and selectivity. polyu.edu.hk By analyzing how changes in the reactants' structures affect the strain and interaction energies, chemists can understand and predict reactivity trends in various reactions, including cycloadditions and substitutions. researchgate.netfz-juelich.de
Although no specific studies applying the Distortion/Interaction Activation Strain Analysis to the reaction pathways of HFPO cyclocarbonate have been reported, this methodology would be highly suitable for investigating its formation and reactivity. For instance, it could be used to analyze the ring-opening reactions of the cyclocarbonate or its reactions with nucleophiles, providing a detailed understanding of the energetic barriers and the nature of the transition states involved.
Natural Bond Orbital (NBO) Analysis for Electronic Structure
Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive picture of the electronic structure of a molecule. faccts.dewisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds (sigma and pi bonds). rsc.orgresearchgate.net This analysis yields information about electron density distribution, atomic charges, and hyperconjugative interactions between filled and empty orbitals. researchgate.netnih.gov The strength of these interactions can be estimated using second-order perturbation theory, providing a quantitative measure of delocalization effects. nih.gov
There are no publicly available NBO analysis studies specifically focused on this compound. However, applying NBO analysis to this molecule would be highly informative. It could elucidate the nature of the C-O and C-F bonds, quantify the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group, and identify key hyperconjugative interactions that contribute to the molecule's stability and reactivity. Such an analysis would be crucial for understanding its electronic properties and predicting its behavior in chemical reactions.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful class of computational methods that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). faccts.dedtu.dkrsc.org In a QM/MM simulation, the chemically active part of a large system, such as the region where a reaction occurs, is treated with a high-level QM method, while the surrounding environment is described by a less computationally expensive MM force field. dtu.dkrsc.org This approach allows for the study of chemical processes in complex environments, such as in solution or within an enzyme's active site, which would be computationally prohibitive to treat entirely with QM methods. fz-juelich.de
While there are no specific QM/MM simulation studies reported for this compound, this methodology would be particularly useful for investigating its behavior in realistic condensed-phase environments. For example, QM/MM simulations could be used to study the solvation of this compound in different solvents, its interaction with biological macromolecules, or its reactivity at interfaces. A QM/MM approach corrected for dispersive interactions (QM(DFT-D)/MM) has been shown to be a feasible and accurate way to study substrate-protein interactions involving fluorinated molecules. This highlights the potential of QM/MM simulations to provide a deeper understanding of the environmental and biological interactions of this compound.
Research Directions and Future Perspectives
Exploration of Diverse Chemical Transformations and Derivatizations
Once synthesized, HFPO cyclocarbonate serves as a valuable fluorinated building block. A key area of exploration is its derivatization into advanced materials, particularly polymers. The reaction of bis-cyclic carbonates with diamines to form non-isocyanate polyurethanes (NIPUs) is a major focus. specificpolymers.com This pathway avoids the use of toxic and hazardous phosgene (B1210022) and isocyanates, which are staples of conventional polyurethane production. specificpolymers.com
The resulting fluorinated NIPUs could exhibit enhanced chemical resistance, thermal stability, and low surface energy, properties desirable for high-performance coatings, sealants, and elastomers. Research in this area involves reacting HFPO-derived cyclic carbonates with various functional amines to tune the properties of the final polymer. For example, compounds bearing multiple cyclic carbonate groups are of particular interest for synthesizing complex, three-dimensional NIPUs, which may offer novel properties compared to their linear counterparts. shu.ac.uk
Beyond polymerization, the ring-opening of this compound with other nucleophiles can lead to a variety of novel fluorinated molecules. These transformations can create unique monomers, surfactants, and specialty chemicals that leverage the high fluorine content and specific chemical structure of the parent molecule. chemours.com
Advanced Computational Modeling for Predictive Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. In the context of this compound, computational modeling is applied to elucidate reaction mechanisms, predict catalyst performance, and understand decomposition pathways. shu.ac.ukresearchgate.net
For example, a detailed computational investigation into gallium and aluminum-based catalysts for cyclic carbonate synthesis confirmed that the gallium catalysts have lower energetic profiles for the reaction, explaining their superior activity. shu.ac.uk Such studies allow for the rational design of more efficient catalysts by identifying the rate-determining steps and the key structural features that control catalytic turnover.
Furthermore, computational models have been developed to understand the thermal decomposition of related fluorinated molecules like hexafluoropropylene oxide dimer acid (HFPO-DA). nih.govnih.gov These models, which can involve microcanonical rate theory and automatic reaction mechanism generators, predict decomposition products under various conditions. nih.gov Applying similar advanced modeling to this compound and its derivatives can provide crucial insights into their thermal stability and potential degradation pathways, which is vital for material applications. Ab-initio molecular dynamics (AIMD) simulations can also quantify the dynamic behavior of catalytic systems, helping to explain increases in catalytic activity. shu.ac.uk
Integration with Sustainable Chemical Processes
The synthesis and application of this compound are closely aligned with several principles of green and sustainable chemistry. The most significant aspect is its synthesis via the cycloaddition of CO₂, which represents a key strategy for carbon capture and utilization (CCU). researchgate.netspecificpolymers.com This reaction converts a greenhouse gas into a value-added chemical intermediate with 100% atom economy. specificpolymers.com
The primary application of cyclic carbonates in producing NIPUs is another major sustainability driver. specificpolymers.com This route provides a safer, greener alternative to the conventional isocyanate-based polyurethane manufacturing process, which relies on highly toxic reagents. specificpolymers.com
Future research will focus on enhancing these sustainable aspects. This includes developing catalysts from renewable resources, using bio-based amines for NIPU synthesis, and performing reactions under solvent-free conditions to reduce waste. specificpolymers.comrsc.org The integration of this compound into a circular economy model, where products are designed for durability and recyclability, is a long-term goal for researchers in this field. The use of cyclic carbonates as green polar aprotic solvents also presents a sustainable alternative to more harmful conventional solvents like N,N-dimethylformamide (DMF). specificpolymers.com
Q & A
Q. What ethical considerations arise when designing this compound studies involving fluorinated waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
